
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- is a chemical compound with the molecular formula C16H29ClN2Sn. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- typically involves the stannylation of a chloropyrimidine derivative. One common method includes the reaction of 2-chloropyrimidine with tributyltin hydride in the presence of a catalyst such as palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of an appropriate solvent like tetrahydrofuran (THF) or toluene .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods ensure the compound is produced efficiently and meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include halogens, organolithium compounds, and Grignard reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is frequently used in Stille coupling reactions, where it reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new pyrimidine derivative with a different substituent replacing the tributyltin group.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into new drug candidates often involves the use of this compound as a building block for more complex molecules.
Wirkmechanismus
The mechanism by which 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- exerts its effects is primarily through its role as a reagent in chemical reactions. The tributyltin group is a good leaving group, which facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- include:
2-Chloro-4-(tributylstannyl)pyrimidine: Another stannylated pyrimidine derivative with similar reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyrimidine: A compound with a trifluoromethyl group instead of a tributyltin group, used in different types of chemical reactions.
6-Methoxy-2-(tributylstannyl)pyrimidine: A derivative with a methoxy group, also used in coupling reactions.
The uniqueness of 4-Pyrimidinamine, 2-chloro-5-(tributylstannyl)- lies in its specific reactivity due to the tributyltin group, making it particularly useful in Stille coupling reactions and other substitution processes.
Eigenschaften
CAS-Nummer |
597551-57-0 |
|---|---|
Molekularformel |
C16H30ClN3Sn |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2-chloro-5-tributylstannylpyrimidin-4-amine |
InChI |
InChI=1S/C4H3ClN3.3C4H9.Sn/c5-4-7-2-1-3(6)8-4;3*1-3-4-2;/h2H,(H2,6,7,8);3*1,3-4H2,2H3; |
InChI-Schlüssel |
JZGPCCTXOYKTKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


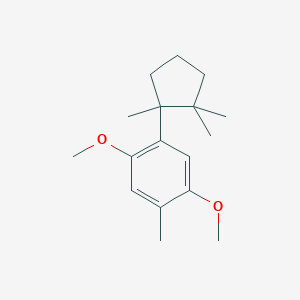

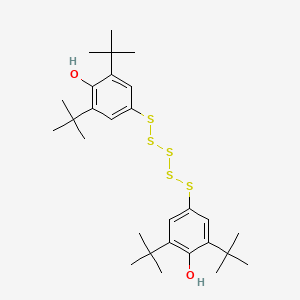

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
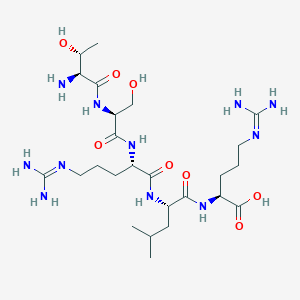

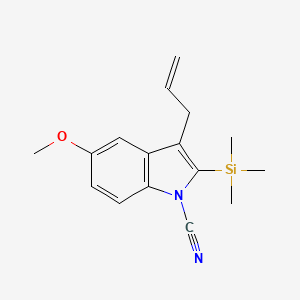
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
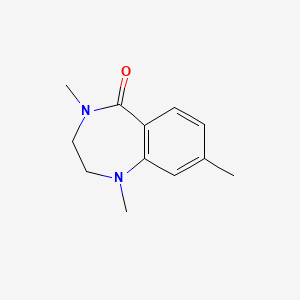


![Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate](/img/structure/B14242878.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
